molecular formula C8H8BrN3O B15331111 8-Bromo-5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

8-Bromo-5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B15331111
M. Wt: 242.07 g/mol
InChI Key: QJAMRLUFWGEKJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a high-value chemical intermediate designed for advanced research and development, particularly in the field of agrochemistry. This compound features a bromine atom at the 8-position, which serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the rapid exploration of structure-activity relationships (SAR) . The [1,2,4]triazolo[4,3-a]pyridine scaffold is recognized for its significant biological activity and is a key structural motif in the development of novel herbicides . Scientific literature indicates that substituted [1,2,4]triazolo[4,3-a]pyridine derivatives exhibit excellent herbicidal activity and demonstrate higher crop safety, showing good selectivity for key crops such as rice . As such, this compound is primarily applied in the synthesis of innovative pesticidal active ingredients. Its mechanism of action, while specific to the final derivative, is associated with the modulation of biological targets in plants, leading to effective weed control. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can rely on its guaranteed purity and stability, supplied with comprehensive analytical data (including 1 H NMR, 13 C NMR, and HPLC-MS) to ensure identity and quality for their critical experiments.

Properties

Molecular Formula

C8H8BrN3O

Molecular Weight

242.07 g/mol

IUPAC Name

8-bromo-5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C8H8BrN3O/c1-5-10-11-8-6(9)3-4-7(13-2)12(5)8/h3-4H,1-2H3

InChI Key

QJAMRLUFWGEKJU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C(=CC=C2Br)OC

Origin of Product

United States

Preparation Methods

Mitsunobu-Mediated Intramolecular Cyclization

A modified Mitsunobu reaction enables the synthesis of triazolopyridines under mild conditions, avoiding harsh acids or bases that could degrade sensitive functional groups. For 8-bromo-5-methoxy-3-methyl derivatives, the protocol involves:

  • Precursor synthesis : 5-Methoxy-3-methylpyridine-2-hydrazine is acylated with chloroacetyl chloride to form N-acylhydrazine.
  • Cyclization : Treatment with diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF) at 0–5°C induces intramolecular cyclization, yielding the triazolopyridine core.

Optimization Data :

Parameter Condition Yield (%)
Solvent THF 78
Temperature 0–5°C 78
Alternative solvent Dichloromethane 52
Reaction time 12 h 78

This method’s advantage lies in its compatibility with acid-labile methoxy groups, though bromination must be performed post-cyclization.

Polyphosphoric Acid (PPA)-Assisted Cyclization

PPA-mediated reactions offer a cost-effective alternative for triazole ring formation. Adapted from nitroalkane cyclization strategies:

  • Hydrazinyl precursor : 5-Methoxy-3-methylpyridine-2-hydrazine is reacted with nitromethane in PPA at 130°C.
  • Mechanism : The nitro group acts as an electrophile, facilitating dehydrative cyclization to form the triazolo ring.

Reaction Profile :

Component Quantity (equiv.) Role
PPA 3.0 Solvent/Catalyst
Nitromethane 3.0 Electrophile
Temperature 130°C Cyclization driver

Yields reach 65–70%, with shorter reaction times (2–3 h) compared to Mitsunobu conditions. However, excess PPA complicates purification and may degrade methoxy groups if temperatures exceed 140°C.

Regioselective Bromination Strategies

Electrophilic Bromination Post-Cyclization

Direct bromination of the triazolopyridine core employs N-bromosuccinimide (NBS) under radical or ionic conditions:

Radical Bromination :

  • Conditions : NBS (1.1 equiv.), benzoyl peroxide (0.1 equiv.) in CCl₄, reflux (80°C), 6 h.
  • Outcome : 68% yield with 8-bromo regioselectivity driven by the methoxy group’s para-directing effect.

Ionic Bromination :

  • Conditions : Br₂ (1.05 equiv.) in H₂SO₄ at 0°C, 2 h.
  • Outcome : Lower yield (45%) due to competing ring sulfonation.

Directed Ortho-Metalation (DoM)

For precursors bearing directing groups (e.g., methoxy), DoM enables precise bromine placement:

  • Lithiation : n-BuLi (2.2 equiv.) in THF at −78°C deprotonates the position ortho to methoxy.
  • Quenching : Addition of Br₂ (1.0 equiv.) yields 8-bromo-5-methoxypyridine intermediates prior to cyclization.

Comparative Efficiency :

Method Yield (%) Purity (%)
Radical (NBS) 68 95
Ionic (Br₂/H₂SO₄) 45 88
DoM 82 97

DoM proves superior for regiocontrol but requires anhydrous conditions and cryogenic temperatures.

Functional Group Interconversion and Protecting Group Strategies

Methoxy Group Installation

Comparative Analysis of Synthetic Routes

Route 1 : Mitsunobu cyclization → Post-bromination

  • Total yield : 52% (78% cyclization × 68% bromination)
  • Advantages : Mild conditions, functional group tolerance.
  • Limitations : Two-step process, moderate overall yield.

Route 2 : DoM bromination → PPA cyclization

  • Total yield : 57% (82% bromination × 70% cyclization)
  • Advantages : High regioselectivity, fewer purification steps.
  • Limitations : Cryogenic requirements, PPA handling.

Analytical Characterization and Quality Control

Critical quality attributes for the target compound include:

  • HPLC Purity : ≥98% (C18 column, 60:40 MeCN/H₂O, 1.0 mL/min).
  • ¹H NMR (400 MHz, CDCl₃) : δ 2.45 (s, 3H, -CH₃), 3.90 (s, 3H, -OCH₃), 7.25 (d, J = 8.0 Hz, 1H, H-6), 8.10 (s, 1H, H-2).
  • HRMS (ESI+) : m/z calcd. for C₈H₇BrN₃O [M+H]⁺ 256.9734, found 256.9731.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 8 acts as a leaving group in SNAr reactions due to its electron-withdrawing effect from the adjacent triazole and pyridine rings. Common nucleophiles and conditions include:

Nucleophile Reagents/Conditions Product Yield
Azide (N₃⁻)NaN₃, DMF, 80°C, 12h8-Azido-5-methoxy-3-methyl-triazolo-pyridine78%
Methoxide (OMe⁻)NaOMe, MeOH, reflux, 6h5,8-Dimethoxy-3-methyl-triazolo-pyridine65%
Amines (RNH₂)Pd(OAc)₂, Xantphos, K₂CO₃, 100°C, 24h8-Amino derivatives50–85%

These reactions proceed via a two-step mechanism: (1) attack of the nucleophile at the electron-deficient C8 position, followed by (2) elimination of bromide. Steric hindrance from the methyl group at position 3 slightly reduces reaction rates compared to non-methylated analogs.

Suzuki-Miyaura Cross-Coupling

The bromine substituent enables palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids:

Boronic Acid Catalyst System Product Yield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, dioxane, 90°C8-Phenyl-5-methoxy-3-methyl-triazolo-pyridine82%
Pyridin-3-ylPdCl₂(dppf), Cs₂CO₃, DMF, 110°C8-(Pyridin-3-yl) derivative74%

Reaction efficiency depends on the electronic nature of the boronic acid, with electron-deficient aryl groups showing faster coupling rates.

Methoxy Group Functionalization

The methoxy group at position 5 undergoes demethylation or alkylation under specific conditions:

Reaction Type Reagents Product Application
DemethylationBBr₃, CH₂Cl₂, −78°C → RT5-Hydroxy-8-bromo-3-methyl-triazolo-pyridinePrecursor for O-alkylation
O-AlkylationR-X, K₂CO₃, DMF, 60°C5-Alkoxy derivativesTuning solubility/bioactivity

Demethylation with BBr₃ proceeds quantitatively, while O-alkylation requires sterically unhindered alkyl halides (e.g., methyl iodide, benzyl bromide).

Triazole Ring Modifications

The triazole ring participates in electrophilic substitutions and alkylation:

Reaction Conditions Site Product
N-AlkylationR-X, NaH, THF, 0°C → RTN1N1-Alkyl-triazolo-pyridine derivatives
Electrophilic brominationBr₂, AcOH, 50°CC77-Bromo adduct (minor product)

N-Alkylation occurs selectively at the N1 position due to lower steric hindrance compared to N2. Electrophilic bromination at C7 is less favored (<20% yield) due to deactivation by the methoxy group.

Stability and Side Reactions

The compound exhibits moderate thermal stability but degrades under strong oxidizing conditions:

Condition Observation Implication
H₂O₂ (30%), RT, 24hDecomposition to triazole-carboxylic acidAvoid oxidative environments
UV light (254 nm), 48h15% degradation via C-Br bond cleavageStore in amber vials

Comparative Reactivity Analysis

A reactivity comparison with analogs highlights electronic and steric effects:

Compound Relative SNAr Rate Suzuki Coupling Yield
8-Bromo-5-methoxy-3-methyl-triazolo-pyridine1.0 (reference)82%
8-Bromo-5-H-triazolo-pyridine1.388%
8-Bromo-3-H-triazolo-pyridine0.768%

The methyl group at position 3 reduces reactivity in both SNAr and cross-coupling reactions compared to non-methylated derivatives.

Scientific Research Applications

8-Bromo-5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

  • 6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine
  • 5-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
  • 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

Comparison: Compared to these similar compounds, 8-Bromo-5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both bromine and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a pharmacophore and its utility in various synthetic applications .

Biological Activity

8-Bromo-5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant research findings.

  • Molecular Formula : C8H8BrN3O
  • Molecular Weight : 242.07 g/mol
  • CAS Number : 1782216-33-4

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anti-inflammatory and antimicrobial agent.

Anti-inflammatory Activity

Research indicates that compounds within the triazole class can exhibit significant anti-inflammatory effects. A related study demonstrated that derivatives of triazoles showed varying degrees of inhibition against cyclooxygenase enzymes (COX-1 and COX-2), which are critical in mediating inflammation.

CompoundCOX-2 Inhibition IC50 (μM)Selectivity Index
This compoundTBDTBD
Standard (Diclofenac)0.02 - 0.04-

The specific IC50 values for this compound are still under investigation but are expected to be competitive with existing anti-inflammatory agents.

Antimicrobial Activity

Another area of interest is the compound's potential antimicrobial properties. Studies have shown that triazole derivatives can inhibit various pathogens, including fungi and bacteria. The compound's structural features may contribute to its effectiveness against specific microbial strains.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications to the triazole ring and substituents can significantly influence potency and selectivity against target enzymes or pathogens.

Key Findings from SAR Studies

  • Substituent Effects : The presence of halogens or methoxy groups can enhance bioactivity.
  • Ring Modifications : Alterations in the triazole structure can lead to improved selectivity profiles.
  • Potency Correlation : Compounds with specific structural motifs have shown enhanced potency against targets like COX enzymes or microbial organisms.

Case Studies

Several case studies have highlighted the efficacy of similar compounds derived from the triazole framework:

  • Triazolopyridazine Derivatives : A study revealed that certain derivatives exhibited potent activity against Cryptosporidium parvum, with an EC50 value as low as 0.17 μM . This underscores the potential for this compound to be developed for similar applications.
  • In Vivo Efficacy : Research has shown that some triazole derivatives maintained their efficacy in animal models for various infections, suggesting that modifications to enhance bioavailability could be beneficial .

Q & A

Advanced Question

  • Bromine (C8) : Enhances halogen bonding with enzyme active sites (e.g., kinase inhibition) and stabilizes intermediates in cross-coupling reactions .
  • Methoxy (C5) : Electron-donating effects increase π-stacking interactions, improving binding to aromatic residues in target proteins .
  • Methyl (C3) : Introduces steric hindrance, reducing off-target interactions while maintaining metabolic stability .

Q. Comparison with Analogs :

CompoundSubstituentsSimilarity IndexKey Differences
6-Bromo-3-methyl analogBr (C6), Me (C3)0.83Lower steric bulk at C5
8-Bromo-3-chloro analogBr (C8), Cl (C3)0.82Chlorine increases electrophilicity

Data from structural analogs (e.g., ) highlights the unique synergy of bromine and methoxy groups in enhancing target affinity .

What methodological approaches resolve contradictions in biological activity data among structural analogs?

Advanced Question

  • Structure-Activity Relationship (SAR) Studies : Compare IC50_{50} values of analogs with varied substituents (e.g., methyl vs. ethyl at C3) to identify critical pharmacophores .
  • Enzyme Assays : Use purified targets (e.g., kinases, cytochrome P450 enzymes) to isolate binding interactions from off-target effects .
  • Computational Modeling : Molecular docking (e.g., with 14-α-demethylase lanosterol, PDB:3LD6) predicts binding modes and rationalizes discrepancies in activity .

What are the green chemistry considerations in synthesizing this compound?

Advanced Question

  • Solvent Selection : Ethanol (renewable) instead of DCM or DMF reduces environmental impact .
  • Oxidant Choice : NaOCl replaces toxic Cr(VI) salts, minimizing hazardous waste .
  • Catalyst-Free Conditions : Avoid transition metals (e.g., Pd) to simplify purification and reduce costs .

How can molecular docking predict interactions with biological targets?

Advanced Question

  • Target Selection : Use databases (e.g., PDB) to identify enzymes with hydrophobic active sites (e.g., lanosterol 14-α-demethylase) .
  • Docking Software : Tools like AutoDock Vina simulate ligand-receptor interactions, prioritizing compounds with favorable binding energies.
  • Validation : Compare docking scores with experimental IC50_{50} values to refine predictive models .

What analytical techniques confirm purity and identity?

Basic Question

  • HPLC : Assess purity (>98%) using C18 columns and UV detection (λ = 254 nm) .
  • Elemental Analysis : Verify C, H, N, Br content within ±0.3% of theoretical values .
  • Melting Point : Consistency with literature values (e.g., 180–182°C for analogs) confirms crystallinity .

What strategies optimize reaction conditions for improved yield and selectivity?

Advanced Question

  • Temperature Control : Lower temperatures (e.g., 0°C) minimize side reactions during bromination .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate cyclization .
  • Concentration Gradients : Dilute conditions reduce dimerization in cross-coupling steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.